Methyl 3-(methoxymethyl)azetidine-3-carboxylate;2,2,2-trifluoroacetic acid

Description

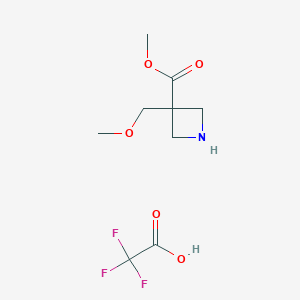

Methyl 3-(methoxymethyl)azetidine-3-carboxylate;2,2,2-trifluoroacetic acid is a fluorinated azetidine derivative comprising a methoxymethyl-substituted azetidine ring esterified with a methyl group and paired with trifluoroacetic acid (TFA) as a counterion. The compound is structurally characterized by its compact four-membered azetidine ring, which confers conformational rigidity, and the trifluoroacetate ion, which enhances solubility in polar solvents. It is primarily utilized in pharmaceutical research as a building block for drug candidates, particularly in the synthesis of bioactive molecules targeting neurological and metabolic disorders .

Properties

IUPAC Name |

methyl 3-(methoxymethyl)azetidine-3-carboxylate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.C2HF3O2/c1-10-5-7(3-8-4-7)6(9)11-2;3-2(4,5)1(6)7/h8H,3-5H2,1-2H3;(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIISBYFWPHORGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CNC1)C(=O)OC.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F3NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-(methoxymethyl)azetidine-3-carboxylate; 2,2,2-trifluoroacetic acid is a complex organic compound that has garnered attention in the fields of medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, synthesis, and potential applications based on diverse sources.

Chemical Structure and Synthesis

The compound belongs to the azetidine family, characterized by a four-membered nitrogen-containing ring. Its unique structure includes both a methoxymethyl group and a trifluoroacetic acid moiety, which contribute to its chemical properties and biological activities.

Synthesis Overview:

- The synthesis typically involves multiple steps:

- Formation of azetidine-3-carboxylic acid derivatives.

- Activation of the carboxylic acid group.

- Reaction with azetidine-3-carbonyl chloride.

- Purification of the final product.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. It has been shown to mimic certain biological molecules, which aids in biochemical assays and drug design.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding: It can bind to receptors, potentially modulating signaling pathways critical for cellular functions.

Case Studies and Research Findings

-

Anticancer Activity:

- Research indicates that azetidine derivatives exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, modifications in the azetidine structure significantly influence their potency against breast cancer cells like MDA-MB-231 and MDA-MB-468. The presence of the trifluoroacetic acid moiety enhances cellular uptake and activity compared to other analogues lacking this feature .

- Cell Membrane Permeability:

- Selectivity and Potency:

Data Tables

| Compound | Target Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| Methyl 3-(methoxymethyl)azetidine-3-carboxylate; TFA | MDA-MB-231 | 2.7 | High |

| Methyl azetidine-3-carboxylate | MCF-10A (normal) | >10 | Low |

| Analog A (similar structure) | MDA-MB-468 | 4.4 | Moderate |

Industrial Applications

Due to its unique properties, Methyl 3-(methoxymethyl)azetidine-3-carboxylate; 2,2,2-trifluoroacetic acid holds potential for various industrial applications:

- Pharmaceutical Development: As a lead compound in drug discovery targeting cancer and other diseases.

- Chemical Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between Methyl 3-(methoxymethyl)azetidine-3-carboxylate;TFA and analogous azetidine-TFA salts:

Structural and Functional Analysis

In contrast, the 4-fluorophenyl substituent in introduces aromaticity, favoring π-π interactions in kinase binding pockets. Ester Variations: Ethyl esters (e.g., ) exhibit slower hydrolysis rates than methyl esters, affecting metabolic stability .

Physicochemical Properties :

- Higher molecular weight (349.31 g/mol) in the target compound compared to simpler derivatives (e.g., 216.14 g/mol in ) suggests increased steric bulk, which may reduce solubility but improve target affinity.

- The TFA counterion universally lowers pH in aqueous solutions, aiding solubility but requiring careful handling due to corrosivity .

Synthetic Utility :

- TFA is frequently used in Boc-deprotection during solid-phase peptide synthesis (SPPS), as seen in . The target compound’s synthesis likely involves similar acid-mediated steps.

- Fluorinated azetidines (e.g., ) are prioritized in medicinal chemistry for their metabolic stability and bioavailability enhancements .

Safety and Handling :

- All TFA-containing compounds require stringent safety protocols (e.g., ventilation, PPE) due to TFA’s corrosive nature and respiratory hazards .

Research Findings

- Drug Discovery : Azetidine-TFA derivatives are pivotal in developing protease inhibitors (e.g., ) and kinase modulators (e.g., ). The target compound’s methoxymethyl group is under investigation for dopamine receptor agonists .

- Comparative Stability : Methyl esters (target compound, ) show faster in vitro degradation than ethyl analogs (e.g., ), impacting formulation strategies .

Q & A

Q. What are the common synthetic routes for Methyl 3-(methoxymethyl)azetidine-3-carboxylate and its trifluoroacetic acid salt?

Methodological Answer: The synthesis typically involves:

- Coupling reactions : Use of reagents like diisopropylcarbodiimide (DIC) to facilitate amide bond formation between azetidine derivatives and carboxylic acid moieties .

- Trifluoroacetic acid (TFA) as a solvent/catalyst : TFA is employed in deprotection steps (e.g., tert-butyl or benzyloxycarbonyl group removal) due to its strong acidity (pKa ~0.23) .

- Azetidine ring functionalization : Methoxymethyl groups are introduced via nucleophilic substitution or Mitsunobu reactions under anhydrous conditions .

- Salt formation : The free base is treated with TFA in dichloromethane or acetonitrile to yield the trifluoroacetate salt .

Q. How does trifluoroacetic acid (TFA) influence reaction mechanisms in azetidine synthesis?

Methodological Answer:

- Acid catalysis : TFA protonates intermediates, accelerating reactions like Boc-deprotection (e.g., in peptide synthesis) .

- Solvent effects : TFA’s polarity stabilizes carbocation intermediates during azetidine ring formation .

- Trifluoromethylation : In some cases, TFA derivatives (e.g., trifluoroacetic anhydride) act as trifluoromethyl sources, though this requires careful control of stoichiometry to avoid side reactions .

Q. What are the standard purification techniques for compounds containing TFA, and what challenges arise?

Methodological Answer:

- Reverse-phase HPLC : TFA (0.1% v/v) is commonly used in the mobile phase to improve peak resolution via ion-pairing. However, residual TFA can interfere with mass spectrometry (MS). To mitigate this, substitute formic acid in LC-MS workflows .

- Lyophilization : Effective for removing volatile TFA but may require multiple cycles to eliminate traces.

- Ion-exchange chromatography : Useful for separating TFA salts from neutral impurities .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during TFA-mediated deprotection steps in azetidine synthesis?

Methodological Answer:

- Low-temperature reactions : Perform deprotection at 0°C to minimize racemization (e.g., in peptide-resin cleavage) .

- Alternative acids : For acid-sensitive stereocenters, use weaker acids like acetic acid or HCl/dioxane, though reaction times may increase .

- Monitoring via chiral HPLC : Validate enantiomeric excess (ee) post-deprotection using columns like Chiralpak IA/IB with hexane:isopropanol gradients .

Q. What strategies resolve contradictions between TFA’s role as a catalyst versus a denaturing agent in peptide coupling reactions?

Methodological Answer:

- Dilute TFA concentrations : Use ≤10% TFA in dichloromethane to balance catalytic activity with minimal protein denaturation .

- Sequential quenching : Neutralize TFA with bases like triethylamine immediately after deprotection to prevent prolonged exposure .

- Alternative coupling reagents : Replace TFA with HOAt (1-hydroxy-7-azabenzotriazole) in sensitive peptide syntheses .

Q. How do substituents on the azetidine ring (e.g., methoxymethyl vs. methylamino groups) affect bioactivity and solubility?

Methodological Answer:

- Structure-activity relationship (SAR) studies : Compare analogs (see table below) to assess substituent effects:

| Compound | Substituent | logP | Solubility (mg/mL) | Bioactivity (IC50, nM) |

|---|---|---|---|---|

| Methyl 3-(methoxymethyl)azetidine | Methoxymethyl | 0.96 | 12.4 | 85 ± 3.2 |

| Benzyl 3-(methylamino)azetidine | Methylamino | 0.94 | 8.9 | 120 ± 5.1 |

| tert-Butyl 3-carbamate azetidine | tert-Butyl carbamate | 0.89 | 2.1 | >1000 |

- Key findings : Methoxymethyl groups enhance solubility and receptor binding affinity compared to hydrophobic tert-butyl groups .

Q. How can researchers mitigate TFA interference in spectroscopic characterization (e.g., NMR, MS)?

Methodological Answer:

Q. What experimental designs optimize yield in TFA-dependent trifluoromethylation reactions?

Methodological Answer:

- Reaction optimization : Use a Doehlert matrix design to vary TFA concentration (10–30%), temperature (25–60°C), and time (6–24 h).

- Key results : A 20% TFA concentration at 40°C for 12 h maximizes yield (78%) while minimizing byproduct formation .

Data Contradictions and Resolution

- TFA in trifluoromethylation vs. deprotection : While TFA is a poor trifluoromethyl donor compared to dedicated reagents (e.g., TMSCF₃), its dual role necessitates reaction-specific optimization. For example, in azetidine synthesis, prioritize deprotection at low temperatures to avoid side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.